![molecular formula C13H14FNO2 B2670433 N-(9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)prop-2-enamide CAS No. 2411235-66-8](/img/structure/B2670433.png)
N-(9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)prop-2-enamide
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Overview
Description
“N-(9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)prop-2-enamide” is a complex organic compound. It contains a benzoxepin ring, which is a seven-membered ring with one oxygen atom, and a fluoro-substituent. The presence of the fluoro group can significantly affect the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a benzoxepin ring, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements), and a fluoro group attached to the 9-position of the ring .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by the presence of the benzoxepin ring and the fluoro group. The benzoxepin ring might undergo electrophilic aromatic substitution reactions, while the fluoro group could potentially be replaced by other groups in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzoxepin ring could contribute to its stability and solubility, while the fluoro group could affect its reactivity .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c1-2-12(16)15-11-7-4-8-17-13-9(11)5-3-6-10(13)14/h2-3,5-6,11H,1,4,7-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQCURRGWRADIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCOC2=C1C=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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